molecular formula C16H17NO5 B2768502 Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate CAS No. 1421523-76-3

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate

Cat. No. B2768502
CAS RN: 1421523-76-3
M. Wt: 303.314
InChI Key: DIARSKWRULASOB-UHFFFAOYSA-N
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Description

“Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a carboxylate ester group (-COOCH3), a carbamoyl group (-CONH2), and a hydroxypropyl group (-CH2-CHOH-CH2-).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the furan ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, the ester group, and the carbamoyl group. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The ester group can participate in reactions such as hydrolysis, reduction, and transesterification. The carbamoyl group can also undergo various reactions, including hydrolysis and reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the aromatic furan ring .

Scientific Research Applications

Antagonistic Activity Against Human Leukotriene Receptors

One study involves the synthesis of compounds with potent antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors. These compounds, including derivatives of furan, have been prepared and evaluated for their leukotriene B4 (LTB4) antagonistic activity, with some showing potent antagonism against human BLT1 and BLT2 receptors (Ando et al., 2004).

Renewable PET Production

Research into the production of biobased terephthalic acid precursors has identified silica molecular sieves containing framework Lewis acid centers as useful catalysts. These catalysts facilitate Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. This pathway is significant for the production of renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).

Furan Diels-Alder Reaction

Another study explored the unusual furan Diels-Alder reaction involving difluorinated alkenoate and furan, demonstrating a highly polar transition state stabilized by a tin(IV) catalyst. This research offers insights into the reaction mechanism and the effect of fluorination on the reactivity of dienophiles with furan (Griffith et al., 2006).

Inhibition of Adipogenic Differentiation

A study on benzo[b]furan derivatives from the traditional Chinese medicine Danshen found that certain derivatives can inhibit adipocyte differentiation and the induction of adipokines visfatin and resistin in adipocytes. This finding suggests potential applications in managing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Biobased Polyester Synthesis

Research into biobased polyesters has identified 2,5-bis(hydroxymethyl)furan as a valuable biobased rigid diol for polyester synthesis, comparable to aromatic monomers. Enzymatic polymerization of this diol with various diacid ethyl esters has led to the successful synthesis of novel furan polyesters, showcasing the potential of furans in sustainable material production (Jiang et al., 2014).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could have interesting chemical or biological activity .

properties

IUPAC Name

methyl 4-[[3-(furan-2-yl)-3-hydroxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-21-16(20)12-6-4-11(5-7-12)15(19)17-9-8-13(18)14-3-2-10-22-14/h2-7,10,13,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIARSKWRULASOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate

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